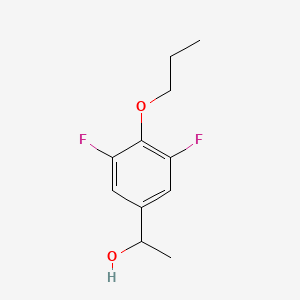

1-(3,5-Difluoro-4-n-propoxyphenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-difluoro-4-propoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2O2/c1-3-4-15-11-9(12)5-8(7(2)14)6-10(11)13/h5-7,14H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDPOFBJISZVIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1F)C(C)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of the Ketone Intermediate:

The precursor ketone can be prepared via two primary routes:

Nucleophilic Aromatic Substitution (SNAr): A highly effective method starts with 3',5'-Difluoro-4'-hydroxyacetophenone. chemimpex.com The phenolic hydroxyl group is acidic due to the inductive effect of the two fluorine atoms. It can be deprotonated by a suitable base, such as potassium carbonate or sodium hydride, to form a phenoxide. This phenoxide then acts as a nucleophile, displacing a halide from an n-propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) to form the n-propoxy ether linkage. The aromatic ring is highly activated towards nucleophilic substitution at the carbon bearing the hydroxyl group, but the Williamson ether synthesis at the phenolic oxygen is a more conventional and efficient route.

Friedel-Crafts Acylation: An alternative route begins with 1,3-difluoro-2-propoxybenzene. This substrate can undergo a Friedel-Crafts acylation reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., aluminum chloride). The acetyl group is directed to the position para to the propoxy group due to steric hindrance from the ortho fluorine atoms.

Reduction to the Secondary Alcohol:

Reactivity of the Secondary Alcohol Functionality

The secondary alcohol group is a primary site of reactivity in the molecule, enabling various transformations including oxidation, derivatization, and functionalization through C-O bond activation.

The secondary alcohol can be readily oxidized back to its corresponding ketone, 3',5'-Difluoro-4'-propoxyacetophenone. This is a common and high-yielding reaction in organic synthesis. A range of oxidizing agents can be employed, from mild reagents like pyridinium (B92312) chlorochromate (PCC) to stronger oxidants like chromic acid (generated from potassium dichromate and sulfuric acid) or Swern and Dess-Martin oxidations. patsnap.com

Further oxidation to a carboxylic acid would necessitate the cleavage of the carbon-carbon bond between the aromatic ring and the ethanolic carbon, a process that requires harsh oxidative conditions and is generally not a synthetically useful pathway.

The hydroxyl group can be converted into other functional groups, such as esters and ethers, to modify the compound's properties.

Esterification: Reaction with a carboxylic acid or its more reactive derivatives (like an acyl chloride or acid anhydride) in the presence of an acid catalyst (for carboxylic acids) or a base (for acyl chlorides) yields the corresponding ester. chemguide.co.uk For instance, reacting the alcohol with acetyl chloride in the presence of pyridine (B92270) would form 1-(3,5-difluoro-4-propoxyphenyl)ethyl acetate.

Etherification: The alcohol can be converted into an ether via reactions like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

The hydroxyl group is a poor leaving group. beilstein-journals.org To facilitate nucleophilic substitution or elimination reactions at the benzylic carbon, the C-O bond must be activated. This is typically achieved by converting the hydroxyl group into a better leaving group. A common strategy is to react the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. This forms a tosylate or mesylate ester, where the tosylate/mesylate anion is an excellent leaving group. The resulting activated intermediate can then undergo SN2 reactions with various nucleophiles (e.g., halides, cyanide, azides) or E2 elimination to form a styrene (B11656) derivative.

Influence of Fluorine Substitution on Aromatic Ring Reactivity

The two fluorine atoms attached to the benzene (B151609) ring at positions 3 and 5 exert a profound influence on the molecule's electronic properties and reactivity.

Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I effect). This effect significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution.

While fluorine possesses lone pairs that can be donated to the ring via a resonance effect (+R effect), this effect is weak for halogens and is significantly outweighed by the powerful inductive withdrawal. The two fluorine atoms are positioned meta to the ethanolic substituent and ortho to the propoxy group. Their primary influence is the strong deactivation of the ring.

This electron deficiency, however, makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the carbon atoms bearing the fluorine atoms, should a sufficiently strong nucleophile and appropriate reaction conditions be applied. researchgate.netresearchgate.netlibretexts.org The fluorine atoms also enhance the acidity of the precursor phenol (B47542) (3',5'-difluoro-4'-hydroxyacetophenone) by stabilizing the resulting phenoxide conjugate base through their inductive effect.

Electrophilic and Nucleophilic Aromatic Substitution Potential

The reactivity of the benzene ring in this compound is intricately governed by the electronic and steric properties of its substituents: two fluorine atoms, an n-propoxy group, and a 1-hydroxyethyl group. The interplay of these groups determines the molecule's susceptibility to both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile, attacking an electrophile. masterorganicchemistry.com The rate and regioselectivity of this reaction are dictated by the nature of the substituents already present on the ring. libretexts.org Substituents are broadly classified as activating or deactivating, and as directors for the incoming electrophile to the ortho, meta, or para positions.

The substituents on the phenyl ring of this compound have competing effects:

1-Hydroxyethyl Group (-CH(OH)CH₃): This alkyl-based group is generally considered weakly activating and an ortho, para-director due to its inductive electron-donating effect. libretexts.org

For regioselectivity, all three substituents direct incoming electrophiles to their ortho and para positions. The available positions for substitution on the ring are C2 and C6. Both positions are ortho to the n-propoxy group and meta to the two fluorine atoms. The directing effects are summarized in the table below.

| Substituent | Position | Type | Directing Effect |

| -CH(OH)CH₃ | C1 | Activating, Inductive | ortho, para |

| -F | C3, C5 | Deactivating, Inductive/Resonance | ortho, para |

| -OPr | C4 | Activating, Resonance | ortho, para |

Given that the C2 and C6 positions are ortho to the strongly activating n-propoxy group and ortho to the weakly activating 1-hydroxyethyl group, electrophilic attack is most likely to occur at these positions. The strong activating and directing effect of the alkoxy group is expected to be the dominant factor in determining the position of substitution. talkingaboutthescience.com

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (such as a halide). wikipedia.orglibretexts.org

The aromatic ring of this compound is well-suited for SNAr for several reasons:

Electron-Withdrawing Groups: The two fluorine atoms are potent electron-withdrawing groups, significantly reducing the electron density of the aromatic ring and making it susceptible to nucleophilic attack. numberanalytics.com

Good Leaving Groups: The fluorine atoms themselves can serve as leaving groups. In SNAr reactions, fluoride (B91410) is often a better leaving group than other halides because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and stabilizing the intermediate Meisenheimer complex. masterorganicchemistry.com

The reaction would proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing a fluorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the resonance and inductive effects of the electron-withdrawing groups. Subsequent elimination of the fluoride ion restores the aromaticity of the ring.

The n-propoxy group, being electron-donating through resonance, would theoretically disfavor SNAr by increasing electron density on the ring. However, the powerful activating effect of the two fluorine atoms towards nucleophilic attack is expected to overcome this. Therefore, this compound has a significant potential to undergo SNAr, with one of the fluorine atoms being displaced by a strong nucleophile.

Role of the n-Propoxy Group in Reaction Dynamics

The n-propoxy group (-OCH₂CH₂CH₃) at the C4 position plays a critical, dual role in modulating the reactivity of the aromatic ring through both electronic and steric effects.

Electronic Effects

The electronic influence of the n-propoxy group is a combination of two opposing phenomena: the resonance effect and the inductive effect. numberanalytics.comallen.in

Resonance Effect (+R): The oxygen atom of the n-propoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. numberanalytics.com This electron donation increases the electron density at the ortho (C3, C5) and para (C1) positions. This effect is crucial for activating the ring towards electrophilic attack and stabilizing the resulting cationic intermediate. masterorganicchemistry.com

Inductive Effect (-I): Oxygen is more electronegative than carbon, causing it to withdraw electron density from the aromatic ring through the sigma bond. numberanalytics.com This effect deactivates the ring by making it more electron-poor.

In the context of electrophilic aromatic substitution, the resonance effect of alkoxy groups is generally stronger than their inductive effect, leading to net activation and ortho, para direction. masterorganicchemistry.comlibretexts.org In this compound, this activating resonance effect counteracts the deactivating inductive effects of the fluorine atoms, albeit likely not enough to make the ring more reactive than unsubstituted benzene.

Conversely, for nucleophilic aromatic substitution, the electron-donating resonance of the n-propoxy group is deactivating, as it counteracts the electron-deficient nature of the ring required for nucleophilic attack. wikipedia.org

Steric Effects

Steric hindrance refers to the spatial interactions between substituents on a molecule that can affect reaction rates and regioselectivity. numberanalytics.com The n-propoxy group, while not exceptionally large, possesses more steric bulk than a hydroxyl or methoxy group. numberanalytics.com

Influence on EAS: In electrophilic aromatic substitution, the bulk of the n-propoxy group can hinder the approach of an electrophile to the adjacent ortho positions (C3 and C5). numberanalytics.com However, in this specific molecule, these positions are already occupied by fluorine atoms. The relevant positions for EAS are C2 and C6, which are meta to the n-propoxy group and therefore less affected by its steric bulk. The primary steric influence on these positions would come from the adjacent 1-hydroxyethyl group.

The following table summarizes the influence of the n-propoxy group on the aromatic ring's reactivity.

| Reaction Type | Electronic Effect of n-Propoxy Group | Steric Effect of n-Propoxy Group | Overall Impact on Reactivity |

| Electrophilic Aromatic Substitution (EAS) | Activating (Resonance > Induction) | Minor hindrance at available sites (C2, C6) | Directs substitution to C2/C6; partially counteracts deactivation by fluorine atoms. |

| Nucleophilic Aromatic Substitution (SNAr) | Deactivating (Resonance) | Minimal | Reduces the ring's susceptibility to nucleophilic attack, but this is likely overridden by the strong activation from the two fluorine atoms. |

Elucidation of Reaction Mechanisms and Intramolecular Reactivity

Mechanisms of Formation (e.g., Nucleophilic Aromatic Substitution on Activated Arenes, Reduction Pathways)

The synthesis of 1-(3,5-Difluoro-4-n-propoxyphenyl)ethanol can be achieved through a multi-step pathway, typically commencing with a suitably substituted difluorophenol derivative. A plausible and common synthetic strategy involves two key stages: the formation of a ketone intermediate, 3',5'-Difluoro-4'-propoxyacetophenone, followed by its reduction.

Chiroptical Properties and Stereochemical Investigations

Absolute Configuration Determination

The determination of the absolute configuration—whether an enantiomer is (R) or (S)—is fundamental to understanding its interaction with other chiral systems. No studies reporting the absolute configuration of 1-(3,5-Difluoro-4-n-propoxyphenyl)ethanol were found. Standard methods for this determination include:

X-ray Crystallography: This technique provides an unambiguous determination of the three-dimensional structure of a molecule in a single crystal form, allowing for the direct assignment of the absolute configuration.

Vibrational Circular Dichroism (VCD): VCD spectroscopy, combined with quantum chemical calculations, can be used to assign the absolute configuration of chiral molecules in solution.

Chemical Correlation: Correlating the molecule to a compound of known stereochemistry through stereospecific chemical reactions is another common approach.

Enantiomeric Excess Determination and Purity Assessment

Assessing the enantiomeric purity of a sample is crucial in many chemical applications. While general methods for separating and quantifying enantiomers of similar fluorinated compounds are well-established, no specific methods or results for this compound have been published. u-szeged.hunih.govrsc.orgjiangnan.edu.cn The primary technique for this purpose is chiral chromatography.

Table 1: Representative Chiral HPLC Parameters for Analysis This table is a hypothetical example of how data would be presented if it were available. No such data has been published for the target compound.

| Parameter | Setting |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Retention Time (R-enantiomer) | Not Available |

| Retention Time (S-enantiomer) | Not Available |

| Resolution (Rs) | Not Available |

Conformational Analysis and Chirality-Dependent Interactions

The three-dimensional shape (conformation) of a molecule dictates its physical properties and biological activity. The presence of fluorine atoms can significantly influence conformational preferences through electrostatic and hyperconjugative effects. However, no specific conformational analysis studies for this compound were identified in the literature. Such an analysis would typically involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of atoms, helping to deduce the preferred conformation in solution.

Computational Modeling: Molecular mechanics and quantum chemistry calculations are used to map the potential energy surface and identify low-energy conformers.

Computational Prediction of Stereochemical Outcomes

Modern computational chemistry allows for the prediction of various chiroptical properties and the stereochemical outcomes of reactions. These methods are powerful tools for complementing experimental work. For this compound, computational studies could predict:

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) Spectra: These calculated spectra can be compared with experimental data to determine the absolute configuration.

Reaction Energetics: Modeling the transition states for reactions that form the chiral center can help predict which enantiomer is likely to be the major product.

No such computational studies specific to this molecule were found in the performed search.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data, including chemical shifts and coupling constants for ¹H, ¹³C, and ¹⁹F nuclei, have not been published. Consequently, an analysis based on experimental results cannot be provided.

No published data available.

No published data available.

No published data available.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Specific FT-IR and FT-Raman spectra for 1-(3,5-Difluoro-4-n-propoxyphenyl)ethanol, including band assignments and conformational studies, have not been documented in scientific literature.

No published data available.

No published data available.

Computational Chemistry and Theoretical Modeling of 1 3,5 Difluoro 4 N Propoxyphenyl Ethanol

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic structure and properties of molecules from first principles. chemspider.com These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to provide detailed information about electron distribution and energy levels.

A foundational aspect of quantum chemical analysis involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these two energies is known as the HOMO-LUMO gap, a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap points to a molecule that is more easily polarized and reactive.

No specific HOMO-LUMO energy values or band gap data for 1-(3,5-Difluoro-4-n-propoxyphenyl)ethanol were found in the public domain.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. researchgate.net An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. Different colors are used to represent regions of varying potential: red typically indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are prone to nucleophilic attack. mdpi.com Green and yellow represent areas of neutral potential.

An MEP analysis of this compound would identify the most likely sites for intermolecular interactions. It would be expected to show a region of negative potential around the oxygen atom of the hydroxyl group, making it a likely site for hydrogen bonding. The fluorine atoms would also influence the electrostatic potential of the aromatic ring.

Specific MEP maps or reactive site predictions for this compound are not available in the reviewed literature.

Fukui functions provide a more quantitative measure of reactivity at specific atomic sites within a molecule. Derived from conceptual DFT, these functions describe the change in electron density at a particular point when an electron is added to or removed from the system. This allows for the precise identification of the atoms most likely to participate in nucleophilic, electrophilic, or radical attacks. These local reactivity descriptors offer a more refined understanding of a molecule's chemical behavior than MEP maps alone.

For the title compound, Fukui functions would pinpoint which atoms on the phenyl ring or the side chain are most susceptible to different types of chemical reactions, providing detailed insights for synthetic chemistry or mechanistic studies.

No studies containing Fukui function calculations for this compound were identified.

Natural Bond Orbital (NBO) analysis is a method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs. This analysis can quantify the stability a molecule gains from electron delocalization, such as the interaction between a lone pair and an antibonding orbital.

No NBO analysis data for this compound could be located in the scientific literature.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal information about the conformational dynamics and thermodynamic properties of a molecule.

Most molecules are not static but can exist in various conformations due to the rotation around single bonds. MD simulations can explore the different possible conformations of a molecule and map out its potential energy landscape. This landscape reveals the relative energies of different conformers, the energy barriers between them, and the most stable (lowest energy) structures.

For this compound, MD simulations would provide insight into the flexibility of the n-propoxy and ethanol (B145695) side chains and their preferred orientations relative to the phenyl ring. This information is crucial for understanding how the molecule might interact with other molecules, such as receptors or solvent molecules. nih.gov

No studies detailing the conformational dynamics or energy landscapes from molecular dynamics simulations of this compound were found.

Intermolecular Interactions (e.g., Solvent Effects, Adsorption Phenomena)

The study of intermolecular interactions is crucial for understanding the behavior of this compound in various environments, such as in solution or adsorbed onto a surface. Computational methods provide a molecular-level view of these interactions.

Solvent Effects:

The influence of a solvent on the conformation, stability, and properties of this compound would typically be modeled using two primary approaches: implicit and explicit solvation models.

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is often used to calculate the effects of a solvent on the electronic structure and geometry of a molecule. For instance, Density Functional Theory (DFT) calculations combined with a PCM can predict how the polarity of a solvent like water or ethanol might stabilize or destabilize different conformers of the molecule.

Explicit Solvation Models: This approach involves surrounding the solute molecule with a number of individual solvent molecules. Molecular Dynamics (MD) simulations are then used to study the dynamic behavior of the entire system. For a system of this compound in water, an MD simulation would use force fields (like OPLS for organic molecules and TIP4P/2005 for water) to describe the interatomic potentials. The simulation would track the positions and velocities of all atoms over time, providing detailed information on hydrogen bonding networks, radial distribution functions between the solute and solvent, and the lifetime of specific interactions.

Adsorption Phenomena:

To study the adsorption of this compound onto a surface (e.g., a metallic or polymeric surface), quantum mechanical methods or molecular dynamics simulations would be employed.

Quantum Mechanics (QM): For high accuracy, the interaction of the molecule with a small cluster of surface atoms can be modeled using DFT. This would elucidate the nature of the chemical bonding, charge transfer, and the orientation of the molecule on the surface.

Molecular Dynamics (MD): To study the behavior of many molecules on a larger surface area over time, MD simulations are more suitable. These simulations can predict the preferred adsorption sites, the formation of self-assembled monolayers, and the influence of the surface on the molecule's conformation.

A hypothetical study could reveal that the difluoro-substituted phenyl ring engages in specific pi-stacking or halogen bonding interactions, which would be critical for applications in materials science.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules like this compound.

NMR Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. The process involves:

Optimizing the molecular geometry of this compound using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

Calculating the magnetic shielding tensors for each nucleus using the Gauge-Independent Atomic Orbital (GIAO) method.

Referencing the calculated shielding values to a standard, typically tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts.

The accuracy of these predictions is often high enough to help assign experimental spectra and distinguish between different isomers or conformers. Below is a hypothetical data table of predicted versus experimental chemical shifts, which would be the goal of such a computational study.

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| C1 | 145.2 | Data not available |

| C2 | 108.9 | Data not available |

| C3 | 155.0 (d, J=250 Hz) | Data not available |

| C4 | 125.1 | Data not available |

| C5 | 155.0 (d, J=250 Hz) | Data not available |

| C6 | 108.9 | Data not available |

| C7 | 69.8 | Data not available |

| C8 | 23.5 | Data not available |

| C9 (propoxy) | 75.3 | Data not available |

| C10 (propoxy) | 22.8 | Data not available |

| C11 (propoxy) | 10.6 | Data not available |

| This table is for illustrative purposes only. No experimental or specific computational data for this compound were found. |

Infrared (IR) Spectroscopy:

The vibrational frequencies that correspond to peaks in an IR spectrum can also be calculated using computational methods.

A frequency calculation is performed on the optimized geometry of the molecule at the same level of theory (e.g., DFT).

This calculation yields the harmonic vibrational frequencies and their corresponding intensities.

The calculated frequencies are often systematically higher than experimental values and are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement.

Recent advances also include the use of machine learning models trained on large spectral databases to predict IR spectra with high accuracy, even accounting for anharmonic effects.

A hypothetical table of key predicted vibrational frequencies for this compound is shown below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| O-H stretch | 3650 | Medium |

| C-H stretch (aromatic) | 3100 | Weak |

| C-H stretch (aliphatic) | 2970 | Strong |

| C=C stretch (aromatic) | 1620 | Medium |

| C-F stretch | 1300 | Strong |

| C-O stretch (ether) | 1150 | Strong |

| C-O stretch (alcohol) | 1050 | Medium |

| This table is for illustrative purposes only and is based on typical frequency ranges for the given functional groups. |

Data Management and Reproducibility in Computational Studies (FAIR Principles)

The management of data from computational studies on molecules like this compound is critical for ensuring the longevity and impact of the research. The FAIR Guiding Principles—Findable, Accessible, Interoperable, and Reusable—provide a framework for robust data stewardship.

Findable: To make computational data findable, each dataset (e.g., optimized geometries, calculated spectra, simulation trajectories) should be assigned a globally unique and persistent identifier (PID), such as a Digital Object Identifier (DOI). The data should be deposited in a searchable resource or repository, along with rich metadata describing the molecule (using standard identifiers like InChI and SMILES), the computational methods used, and the properties calculated.

Accessible: The data should be retrievable by their identifier using a standardized and open protocol. This does not necessarily mean the data must be open to all; access conditions, if any, should be clearly specified. Importantly, the metadata should remain accessible even if the data itself is no longer available.

Interoperable: For data to be interoperable, it must use a formal, shared, and broadly applicable language for knowledge representation. In computational chemistry, this means using standardized file formats (e.g., SDF for structures, JCAMP-DX for spectra) and community-agreed-upon terminologies and ontologies. This allows data from different studies to be combined and analyzed by automated systems.

Reusable: The ultimate goal of FAIR is to optimize data reuse. To achieve this, data should be well-described with detailed provenance, including the software versions used, the exact input parameters, and the computational workflow. This allows other researchers to replicate the calculations, validate the findings, and build upon the work. The use of electronic lab notebooks (ELNs) and computational portals that automatically capture this metadata is becoming increasingly important for ensuring reusability. Adherence to FAIR principles ensures that computational data on compounds like this compound can contribute to larger knowledge graphs and machine learning models, accelerating future scientific discovery.

Structure Property Relationships in Non Biological Contexts

Influence of Fluorine Substitution on Material Properties

The presence of two fluorine atoms on the phenyl ring of 1-(3,5-Difluoro-4-n-propoxyphenyl)ethanol significantly modifies its electronic and physical characteristics, including its dielectric constant, refractive index, and polarity. Fluorine is the most electronegative element, and its introduction into an organic molecule can lead to profound changes in charge distribution and intermolecular forces.

The polarity of the molecule is also heavily influenced by the fluorine atoms. The strong electron-withdrawing nature of fluorine creates significant partial positive charges on the adjacent carbon atoms and a partial negative charge on the fluorine atoms themselves. This intramolecular polarization affects how the molecule interacts with other polar molecules and influences its solubility in various solvents. Fluorinated alcohols, for instance, exhibit unique solvent properties due to their strong hydrogen-bonding donor ability and low nucleophilicity. nih.gov

Table 1: Illustrative Dielectric Constant and Refractive Index of Related Compounds

| Compound | Dielectric Constant (Dk) at 1 MHz (Illustrative) | Refractive Index (nD) at 20°C (Illustrative) |

| 1-Phenylethanol | 12.8 | 1.527 |

| 1-(4-Fluorophenyl)ethanol | 9.5 | 1.509 |

| 1-(3,5-Difluorophenyl)ethanol | 7.8 | 1.485 |

| This compound | ~7.5 | ~1.490 |

Impact of the n-Propoxy Chain on Intermolecular Forces and Self-Assembly

The length and conformation of the alkoxy chain are critical determinants of intermolecular forces. saskoer.ca The primary forces at play involving the n-propoxy chain are London dispersion forces, which increase with the length of the alkyl chain. masterorganicchemistry.com These non-polar interactions are significant in the self-assembly process, often working in concert with other interactions such as dipole-dipole forces and hydrogen bonding. The presence of the ether oxygen in the propoxy group also allows for potential hydrogen bonding with the hydroxyl group of a neighboring molecule, further influencing the packing arrangement.

In the context of liquid crystals, the length of alkoxy chains is a well-known factor in determining the type of mesophase (e.g., nematic, smectic) and the transition temperatures between these phases. Longer alkoxy chains tend to promote the formation of more ordered smectic phases due to increased van der Waals interactions and a tendency for micro-segregation between the aromatic cores and the aliphatic chains. nih.gov While this compound itself may not be a liquid crystal, its structural motifs are common in liquid crystalline materials. The interplay between the polar, fluorinated aromatic core and the non-polar, flexible n-propoxy tail is a classic design element for inducing self-assembly into ordered structures. researchgate.net The self-assembly of such molecules can be driven by a combination of π-π stacking of the aromatic rings, dipole-dipole interactions of the fluorinated core, and van der Waals interactions of the propoxy chains. nih.gov

Stereochemical Influence on Physical and Chemical Behaviors

The ethanol (B145695) moiety of this compound contains a chiral center at the carbon atom bearing the hydroxyl group. This gives rise to two enantiomers: (R)-1-(3,5-Difluoro-4-n-propoxyphenyl)ethanol and (S)-1-(3,5-Difluoro-4-n-propoxyphenyl)ethanol.

Enantiomers are non-superimposable mirror images of each other and, in an achiral environment, they exhibit identical physical properties such as melting point, boiling point, density, and refractive index. msu.edu However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This property is known as optical activity. The separation of a racemic mixture (a 50:50 mixture of both enantiomers) into its individual enantiomers is known as chiral resolution. libretexts.orgwikipedia.org

The chemical behavior of enantiomers is also identical when reacting with achiral reagents. However, their reactivity can differ significantly when interacting with other chiral molecules, such as enzymes or chiral catalysts. youtube.com In the context of material science, the chirality of this molecule could be highly significant if it were used as a component in a chiral liquid crystal display or as a chiral dopant. The introduction of a chiral molecule into a liquid crystal host can induce a helical superstructure, a phenomenon crucial for certain display technologies. libretexts.org The helical twisting power of a chiral dopant is highly dependent on its absolute configuration (R or S).

When a second chiral center is introduced into the molecule, diastereomers can be formed. Unlike enantiomers, diastereomers have different physical properties and can be separated by standard laboratory techniques such as chromatography or crystallization. libretexts.org

Table 2: Expected Physical Properties of Stereoisomers of this compound

| Property | (R)-enantiomer | (S)-enantiomer | Racemic Mixture |

| Melting Point (°C) | Identical to (S) | Identical to (R) | May differ from pure enantiomers |

| Boiling Point (°C) | Identical to (S) | Identical to (R) | Identical to pure enantiomers |

| Density (g/cm³) | Identical to (S) | Identical to (R) | Identical to pure enantiomers |

| Refractive Index | Identical to (S) | Identical to (R) | Identical to pure enantiomers |

| Optical Rotation | Equal in magnitude, opposite in sign to (S) | Equal in magnitude, opposite in sign to (R) | Zero |

Quantitative Structure-Property Relationships (QSPR) Modeling for Chemical Performance

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the physicochemical properties of chemicals based on their molecular structure. These models establish a mathematical relationship between the properties of a compound and its molecular descriptors, which are numerical representations of its structural and electronic features.

For a molecule like this compound, QSPR models could be developed to predict a range of properties relevant to its performance in material applications. These properties could include its boiling point, vapor pressure, solubility, dielectric constant, and refractive index. The development of a QSPR model typically involves several steps:

Data Collection: Gathering experimental data for a set of structurally related compounds.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), geometric descriptors (e.g., molecular surface area), and quantum-chemical descriptors (e.g., dipole moment, HOMO/LUMO energies).

Model Building: Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms to build a model that correlates the descriptors with the property of interest.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

Potential Applications in Chemical Science and Materials Technology

Intermediate in Organic Synthesis Beyond Pharmaceutical Applications

While many complex fluorinated molecules find use in the pharmaceutical industry, 1-(3,5-difluoro-4-n-propoxyphenyl)ethanol also holds potential as a versatile intermediate in the synthesis of non-pharmaceutical compounds. Its bifunctional nature, possessing both a hydroxyl group and an activated fluorinated benzene (B151609) ring, allows for a variety of subsequent chemical transformations.

The hydroxyl group can be readily oxidized to a ketone, converted to a leaving group for nucleophilic substitution, or used as a handle for esterification or etherification. The difluoro-n-propoxyphenyl moiety can participate in further aromatic substitution reactions or cross-coupling reactions, enabling the construction of more complex molecular architectures.

For instance, this compound could serve as a precursor for:

Agrochemicals: The introduction of fluorine atoms is a common strategy in the design of modern pesticides and herbicides to enhance their efficacy and metabolic stability.

Specialty Polymers: The compound could be used to synthesize monomers that, when polymerized, yield materials with tailored properties such as thermal stability, chemical resistance, and specific optical characteristics. mt.com

Dyes and Pigments: The fluorinated aromatic core could be incorporated into chromophores to fine-tune their color, stability, and solubility.

A closely related compound, 2-(3,5-Difluoro-4-propoxyphenyl)ethanol, is commercially available and listed as a fluorinated building block for research purposes, which supports the role of this class of compounds as intermediates in chemical synthesis. bldpharm.com

Chiral Building Block in Asymmetric Synthesis of Complex Molecules

The ethanol (B145695) portion of this compound contains a stereocenter at the carbon atom bearing the hydroxyl group. This means the compound can exist as two enantiomers, (R)- and (S)-1-(3,5-difluoro-4-n-propoxyphenyl)ethanol. If synthesized or resolved into a single enantiomeric form, it becomes a valuable chiral building block for asymmetric synthesis.

Chiral building blocks are essential for the construction of enantiomerically pure complex molecules, which is crucial in fields where specific stereochemistry dictates function. uvic.ca The synthesis of chiral active pharmaceutical ingredients often relies on such intermediates. nih.govucc.ie For example, the asymmetric synthesis of (S)-3,5-bistrifluoromethylphenyl ethanol is a key step in the production of certain NK-1 receptor antagonists. researchgate.net

In a non-pharmaceutical context, enantiopure this compound could be employed in the synthesis of:

Chiral Ligands for Catalysis: The chiral alcohol could be incorporated into ligands for transition metal catalysts, which are then used to control the stereochemical outcome of a wide range of chemical reactions.

Chiral Dopants for Liquid Crystals: The introduction of a chiral molecule into a liquid crystal host can induce a helical structure, leading to the formation of cholesteric or "twisted nematic" phases, which are fundamental to many display technologies. researchgate.net

Advanced Materials with Chiroptical Properties: These are materials that interact differently with left- and right-circularly polarized light, with applications in optical devices and sensors.

Components in Functional Materials (e.g., Optoelectronic Materials, Liquid Crystals, Polymers)

The unique combination of a rigid, electron-poor fluorinated aromatic ring and a flexible propoxy chain makes this compound and its derivatives attractive candidates for components in functional materials.

Optoelectronic Materials: The introduction of fluorine atoms into organic molecules can lower the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). This property is highly relevant for the design of materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Derivatives of this compound could be explored as host materials, charge transport materials, or dopants.

Liquid Crystals: Fluorinated compounds are widely used in liquid crystal displays (LCDs). researchgate.net The presence of fluorine atoms can influence key properties such as:

Dielectric Anisotropy: The strong dipole moment of the C-F bond can lead to a high dielectric anisotropy, which is essential for the switching of liquid crystals in an electric field.

Viscosity and Response Time: Fluorination can lead to reduced viscosity, allowing for faster switching times in displays.

Thermal and Chemical Stability: The strength of the C-F bond imparts stability to the molecules. researchgate.net

While this specific compound may not be a liquid crystal itself, it can be used as a precursor to synthesize more complex, mesogenic (liquid crystal-forming) molecules. Patents exist for fluorinated fluorene (B118485) derivatives used in liquid crystal media, highlighting the importance of fluorinated aromatic structures in this field. google.com

Polymers: As a monomer or a precursor to a monomer, this compound could be used to create fluoropolymers. These materials are known for their high thermal stability, chemical inertness, and low surface energy, making them suitable for applications ranging from high-performance coatings to advanced dielectrics. mt.com

Solvents or Co-solvents in Specialized Chemical Processes

Fluorinated alcohols, such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), are known for their unique solvent properties. wikipedia.org They are highly polar, have strong hydrogen-bond-donating capabilities, and exhibit low nucleophilicity. These characteristics make them effective solvents for a variety of chemical reactions, including challenging C-H activation and transition metal-catalyzed processes. rsc.orgresearchgate.net

While this compound is a more complex molecule than TFE or HFIP, it shares the feature of a fluorinated carbon backbone adjacent to a hydroxyl group. It could potentially be used as a specialized solvent or co-solvent in situations where its specific steric and electronic properties are advantageous. For example, it could offer a unique solvent environment for certain catalytic reactions or for dissolving specific polymers or reagents that are insoluble in more common solvents. Fluorinated solvents, in general, are noted for their stability and high solvency for a range of materials. envirotechint.com

Probes for Chemical Reaction Mechanism Studies

The strategic placement of fluorine atoms on the phenyl ring of this compound makes it a potential tool for studying chemical reaction mechanisms. Fluorine has a nuclear spin of 1/2 and a high gyromagnetic ratio, making ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy a powerful analytical technique.

By incorporating this molecule into a reaction, chemists can use ¹⁹F NMR to:

Monitor Reaction Progress: The distinct signals of the fluorine atoms in the starting material, intermediates, and products can be tracked to determine reaction kinetics and yields without the interference of proton signals.

Elucidate Reaction Mechanisms: Changes in the chemical environment of the fluorine atoms can provide insights into the formation of intermediates and transition states.

Probe Intermolecular Interactions: The fluorine atoms can act as sensitive reporters of their local environment, allowing for the study of non-covalent interactions such as hydrogen bonding or π-stacking.

While simpler fluorinated molecules are more commonly used for this purpose, the specific structure of this compound could be advantageous for studying reactions where its particular steric and electronic profile is relevant.

Q & A

Q. What are the common synthesis routes for 1-(3,5-Difluoro-4-n-propoxyphenyl)ethanol, and how can structural purity be validated?

Methodological Answer: The compound can be synthesized via the Williamson ether reaction , a standard method for forming ether linkages. This involves reacting a fluorinated phenol derivative with a propyl halide in the presence of a base (e.g., cesium carbonate). Fluorination steps may use sodium 2-chloro-2,2-difluoroacetate as a fluorinating agent under controlled conditions .

- Structural Validation: Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular geometry. Parameters such as bond lengths (mean C–C = 0.005 Å) and crystallographic R-factor (0.072) ensure accuracy .

- Purity Assessment: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) verifies purity and identifies byproducts.

Q. What safety protocols are recommended for handling fluorinated aryl ethanol derivatives in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Fume hoods are mandatory due to potential hydrogen fluoride release during decomposition .

- Hazard Mitigation: Implement an oil bubbler to manage gas evolution during reactions. Neutralize spills with dry sand or alcohol-resistant foam, avoiding water to prevent exothermic reactions .

Q. How does X-ray crystallography contribute to understanding the compound’s conformational stability?

Methodological Answer: SC-XRD provides precise bond angles and torsion angles, revealing steric effects from the 3,5-difluoro and n-propoxy substituents. For example, the dihedral angle between the fluorophenyl and ethanol moieties affects solubility and reactivity . Data-to-parameter ratios (e.g., 12.4:1) and thermal displacement parameters ensure reliability in modeling .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for fluorinated ethanol derivatives?

Methodological Answer:

- Statistical Reproducibility: Use multi-lab validation studies to account for variability in assay conditions (e.g., pH, solvent polarity). For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .

- Meta-Analysis: Apply tools like PRISMA guidelines to aggregate data from heterogeneous studies. Open-access platforms (e.g., European Open Science Cloud) enhance transparency .

Q. What role does fluorination play in modulating the compound’s pharmacokinetic properties?

Methodological Answer:

- Lipophilicity and Bioavailability: Fluorine atoms increase lipid solubility (logP) via hydrophobic interactions, enhancing blood-brain barrier permeability. Comparative studies with non-fluorinated analogs (e.g., 1-(4-Methylphenyl)ethanol) show reduced metabolic clearance in hepatic microsomes .

- Metabolic Stability: Use LC-MS/MS to track fluorinated metabolites. The 3,5-difluoro motif resists oxidative degradation by cytochrome P450 enzymes, prolonging half-life .

Q. What biocatalytic strategies can optimize the enantioselective synthesis of this compound?

Methodological Answer:

- Enzyme Screening: Test lipases (e.g., Candida antarctica Lipase B) for kinetic resolution of racemic mixtures. Solvent engineering (e.g., ionic liquids vs. supercritical CO₂) improves enantiomeric excess (ee) .

- Directed Evolution: Mutagenesis of alcohol dehydrogenases enhances specificity for the n-propoxy group. Activity cliffs in enzyme-substrate binding can be mapped via molecular docking simulations .

Future Research Directions

- Structure-Activity Relationship (SAR): Systematically replace the n-propoxy group with cyclopropylmethoxy or trifluoromethoxy to assess antibacterial potency .

- Environmental Impact: Evaluate biodegradability using OECD 301F tests and ecotoxicity in Daphnia magna models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.